molecular formula C15H16O B8002349 1-(4-Biphenyl)-2-propanol

1-(4-Biphenyl)-2-propanol

Cat. No.: B8002349
M. Wt: 212.29 g/mol
InChI Key: CUOUPYBMPQWHST-UHFFFAOYSA-N
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Description

1-(4-Biphenyl)-2-propanol is an organic compound that features a biphenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Biphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Biphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 1-(4-Biphenyl)-2-propanone using a palladium catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Biphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 1-(4-Biphenyl)-2-propanone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 1-(4-Biphenyl)-2-propanone.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

1-(4-Biphenyl)-2-propanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism by which 1-(4-Biphenyl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group provides a rigid framework that can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

    1-(4-Biphenyl)-2-propanone: A closely related compound that differs by the presence of a carbonyl group instead of a hydroxyl group.

    4,4’-Biphenol: Another biphenyl derivative with hydroxyl groups on both phenyl rings.

Uniqueness: 1-(4-Biphenyl)-2-propanol is unique due to its specific structural arrangement, which combines the biphenyl moiety with a propanol group. This structure imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-(4-phenylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOUPYBMPQWHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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